1-Naphthalenesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-naphthalenesulfonic acid derivatives involves treating naphthalene with oleum under specific conditions. Studies have explored the optimization of reaction conditions, such as the ratio of naphthalene to SO3, reaction time, and temperature, to maximize yield and efficiency. For instance, the synthesis of 1,5-naphthalenedisulfonic acid achieves a significant yield under optimized conditions, demonstrating the critical role of temperature, the concentration of oleum, and the molar ratio of reactants in the sulfonation process (Li Mei, 2002).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction studies, provide insights into the crystalline structures of naphthalenesulfonic acids and their complexes. For example, powder diffraction investigations have revealed the unit cell parameters of 1-naphthalenesulfonic acid dihydrate, highlighting the importance of structural characterization in understanding the physicochemical properties of these compounds (A. Rafalska-Lasocha et al., 2004).
Chemical Reactions and Properties
1-Naphthalenesulfonic acid participates in various chemical reactions, forming a range of derivatives through processes such as sulfonation, nitration, and coupling reactions. These transformations are crucial for producing dyes, pharmaceuticals, and other chemical intermediates. The reactivity of 1-naphthalenesulfonic acid under different conditions reveals its versatility as a chemical building block.
Physical Properties Analysis
The physical properties of 1-naphthalenesulfonic acid derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the applicability of these compounds in different industrial processes and formulations.
Chemical Properties Analysis
The chemical properties of 1-naphthalenesulfonic acid, including its acidity, reactivity with various organic and inorganic reagents, and behavior in catalytic cycles, are fundamental for its use in synthesis and industrial applications. Studies focusing on the degradation pathway of naphthalene azo dye intermediates, for example, illuminate the environmental aspects and treatment of waste products containing naphthalenesulfonic acid derivatives (N. Zhu et al., 2012).
Scientific Research Applications
1. Hydrophobic Fluorescence Probe
- Application Summary: 8-Anilino-1-naphthalenesulfonic acid (ANS), a derivative of 1-Naphthalenesulfonic acid, is used as a hydrophobic fluorescence probe due to its high intensity in hydrophobic environments. It’s also used as a microenvironment probe because of its unique ability to exhibit peak shift and intensity change depending on the surrounding solvent environment .
- Methods of Application: The ANS fluorescence of lysozyme and bovine serum albumin were measured in a protein concentration-dependent manner to analyze the binding constants .
- Results: The results suggest that the main factor of the binding process is the microenvironment at the binding site, which restricts the attached ANS molecule, rather than the attractive diffusion-limited association .
2. Antibacterial Dye
- Application Summary: Fungal laccase obtained from a Cerrena unicolor strain was used as an effective biocatalyst for the transformation of 8-anilino-1-naphthalenesulfonic acid into a green-coloured antibacterial compound .
- Methods of Application: The process of biosynthesis was performed in buffered solutions containing methanol as a co-solvent, allowing better solubilisation of substrate .
- Results: The crude product obtained exhibited low cytotoxicity, antibacterial properties against Staphylococcus aureus and Staphylococcus epidermidis, and antioxidant properties .
3. Detection Reagent
- Application Summary: Naphthalene-1-sulfonic acid sodium salt is used as a detection reagent to investigate ion-pair high-performance liquid chromatographic retention behavior of copper (II)-1-oxa-4,7,10,13-tetraazacyclopentadecane complex .
- Methods of Application: The details of the experimental procedures are not provided in the source .
- Results: The outcomes of the investigation are not provided in the source .
4. Template Molecule
- Application Summary: 1-Naphthalenesulfonic acid was used as a template molecule to prepare a new non-covalent molecularly imprinted polymer for solid-phase extraction of naphthalene sulfonates .
- Methods of Application: The details of the experimental procedures are not provided in the source .
- Results: The outcomes of the investigation are not provided in the source .
5. Metabolism Study in Green Algae
- Application Summary: The metabolism of 1-Naphthalenesulfonic acid by green algae Scenedesmus obliquus has been investigated .
- Methods of Application: The details of the experimental procedures are not provided in the source .
- Results: The outcomes of the investigation are not provided in the source .
6. Molecularly Imprinted Sensor
- Application Summary: 1-Naphthalenesulfonic acid is used to prepare a copolymer with melamine, which is associated with graphene to prepare a molecularly imprinted sensor . This sensor is utilized for the determination of melatonin in human biological fluids .
- Methods of Application: The details of the experimental procedures are not provided in the source .
- Results: The outcomes of the investigation are not provided in the source .
7. Dye Production
- Application Summary: 1-Naphthalenesulfonic acid is mainly used in the production of dyes .
- Methods of Application: The details of the experimental procedures are not provided in the source .
- Results: The outcomes of the investigation are not provided in the source .
8. Protein Binding Study
- Application Summary: 8-Anilino-1-naphthalenesulfonic acid (ANS), a derivative of 1-Naphthalenesulfonic acid, has been used as a hydrophobic fluorescence probe for more than five decades. It is used to detect protein aggregation and protein denaturation .
- Methods of Application: Protein concentration-dependent measurements of the ANS fluorescence of lysozyme and bovine serum albumin were performed, and the binding constants were analyzed .
- Results: The results suggest that the main factor of the binding process is the microenvironment at the binding site, which restricts the attached ANS molecule, rather than the attractive diffusion-limited association .
properties
IUPAC Name |
naphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZYNBSKGUBXEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048033 | |
Record name | Naphthalene-1-sulfonic acid | |
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Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Grey powder; [Acros Organics MSDS] | |
Record name | 1-Naphthalenesulfonic acid | |
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Product Name |
1-Naphthalenesulfonic acid | |
CAS RN |
85-47-2, 25155-19-5, 68153-01-5, 68412-23-7 | |
Record name | 1-Naphthalenesulfonic acid | |
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Record name | 1-Naphthalenesulfonic acid | |
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Record name | Naphthalenesulfonic acid (mixed isomers) | |
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Record name | Naphthalenesulfonic acids | |
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Record name | Naphthalenesulfonic acid, di-C5-6-alkyl derivs. | |
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Record name | 1-Naphthalenesulfonic acid | |
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Record name | Naphthalene-1-sulfonic acid | |
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Record name | Naphthalenesulphonic acid | |
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Record name | Naphthalene-1-sulphonic acid | |
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Record name | Naphthalenesulfonic acids | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Naphthalenesulfonic acid, di-C5-6-alkyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NAPHTHALENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.